3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by multiple standardized naming conventions and molecular descriptors. The compound's systematic International Union of Pure and Applied Chemistry name is designated as 3-(2-oxo-1(2H)-pyrimidinyl)propanoic acid hydrochloride, reflecting its structural composition of a pyrimidine ring system linked to a three-carbon propanoic acid chain. The molecular formula C7H9ClN2O3 indicates the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 204.61 grams per mole.
The compound's Chemical Abstracts Service registry number 1171764-46-7 provides a unique identifier for database searches and regulatory documentation. Additional chemical identifiers include the International Chemical Identifier code 1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H and the corresponding International Chemical Identifier Key AVDPBFOBSNQKKL-UHFFFAOYSA-N, which facilitate computational chemistry applications and structural database searches. The compound's canonical Simplified Molecular Input Line Entry System notation is represented as OC(=O)CCn1cccnc1=O.Cl, providing a linear text representation of its molecular structure.
European regulatory identification assigns this compound the European Community number 856-554-6, ensuring compliance with chemical registration requirements. The compound exists as a hydrochloride salt form, indicated by the presence of the chloride anion, which typically enhances water solubility and chemical stability compared to the free acid form. Physical characterization reveals the compound as a powder at room temperature, with storage recommendations at ambient conditions.
Historical Context of Dihydropyrimidine Derivatives in Medicinal Chemistry
The historical development of dihydropyrimidine derivatives in medicinal chemistry traces its origins to the seminal work of Pietro Biginelli in 1893, when he first reported the synthesis of dihydropyrimidine through a three-component condensation reaction. This pioneering synthetic methodology, subsequently known as the Biginelli reaction, involved the condensation of ethyl acetoacetate, 3-hydroxybenzaldehyde, and thiourea under slightly acidic conditions using concentrated hydrochloric acid as a catalyst in ethanol. The reaction produced monastrol, a compound that would later emerge as a significant pharmacological lead structure in cancer research.
The recognition of dihydropyrimidines as important heterocyclic ring systems gained momentum through their fundamental role in deoxyribonucleic acid and ribonucleic acid synthesis, establishing their biological relevance at the cellular level. This structural resemblance to nucleic acid bases provided early insights into their potential therapeutic applications. The multi-component reaction approach pioneered by Biginelli offered significant advantages in terms of synthetic efficiency, allowing for the generation of complex molecular structures through single-step procedures.
Subsequent developments in the twentieth and twenty-first centuries expanded the scope of Biginelli chemistry considerably. Matthews and colleagues extended the methodology by treating beta-keto esters with aldehydes and urea for dihydropyrimidinone synthesis. Holla and collaborators further advanced the field in 2004 through one-pot synthesis of thiazolodihydropyrimidinones, demonstrating the versatility of the multi-component approach. These synthetic innovations established dihydropyrimidinones as privileged structures in medicinal chemistry, capable of accessing diverse pharmacological targets through structural modifications.
The modern era of dihydropyrimidinone research has witnessed exponential growth in publications and patents, driven by their demonstrated biological activities across multiple therapeutic areas. The emergence of monastrol as a human kinesin Eg5 inhibitor marked a pivotal moment in establishing the anticancer potential of this compound class. This discovery catalyzed extensive structure-activity relationship studies, leading to the development of numerous derivatives with enhanced potency and selectivity profiles.
Position Within the Dihydropyrimidinone Pharmacophore Landscape
This compound occupies a distinctive position within the broader dihydropyrimidinone pharmacophore landscape, characterized by its unique structural features that differentiate it from classical Biginelli products. The compound's propanoic acid substituent represents a departure from the typical ester functionalities found in traditional dihydropyrimidinones, potentially conferring distinct pharmacokinetic and pharmacodynamic properties. This structural modification positions the compound within a specialized subset of dihydropyrimidinone derivatives designed for specific biological applications.
The dihydropyrimidinone pharmacophore has demonstrated remarkable versatility in medicinal chemistry applications, with documented activities spanning anticancer, antimicrobial, anti-inflammatory, antihypertensive, and neurological applications. Systematic reviews of biological activity have identified antitumoral effects as the predominant area of investigation, with 43 articles focusing on cancer-related activities, followed by antibacterial applications with 20 articles, and anti-inflammatory research with 12 articles. This distribution reflects the pharmacophore's particular affinity for oncological targets, exemplified by monastrol's role as an Eg5 kinesin inhibitor.
The structural diversity within the dihydropyrimidinone landscape encompasses numerous substitution patterns and functional group modifications. Compounds such as 3-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanoic acid demonstrate related structural motifs with different methylation patterns. Similarly, 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid hydrochloride represents a pyridine-based analog that shares the propanoic acid functionality while incorporating a different heterocyclic core. These structural relationships highlight the systematic exploration of heterocyclic modifications within this pharmacophore class.
Recent synthetic developments have expanded the scope of dihydropyrimidinone derivatives through innovative multi-component reactions and catalytic methodologies. The use of beta-cyclodextrin-propyl sulfonic acid as a catalyst has enabled solvent-free synthesis conditions, demonstrating environmentally sustainable approaches to compound preparation. Additionally, four-component reaction strategies have increased the diversity of accessible structures, allowing for greater exploration of structure-activity relationships.
The compound's position within this landscape is further defined by its potential for structural modification and derivatization. The presence of the carboxylic acid functionality provides opportunities for amide formation, ester synthesis, and salt preparation, enabling the development of prodrugs and formulation-optimized derivatives. The dihydropyrimidine core offers additional sites for substitution, particularly at the 4 and 6 positions of the pyrimidine ring, allowing for systematic structure-activity relationship studies.
Contemporary research trends in dihydropyrimidinone chemistry emphasize the development of compounds with improved selectivity profiles and reduced off-target effects. The integration of privileged structures such as pyrrolidine, piperidine, and morpholine through amide linkages has demonstrated promise in enhancing metabolic stability and biological activity. These approaches reflect the evolving understanding of how structural modifications within the dihydropyrimidinone scaffold can be leveraged to optimize therapeutic outcomes.
The compound's significance extends beyond its individual properties to encompass its role as a representative member of an important pharmacophore class. The systematic investigation of dihydropyrimidinone derivatives has revealed structure-activity relationships that inform rational drug design approaches. The incorporation of carboxylic acid functionalities, as exemplified by this compound, represents one strategy for modulating physicochemical properties while maintaining the core pharmacophore responsible for biological activity.
Properties
IUPAC Name |
3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPBFOBSNQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy: Pyrimidinone Ring Formation
The synthesis of dihydropyrimidinone derivatives typically employs multicomponent reactions such as the Biginelli reaction, which condenses β-ketoesters, aldehydes, and urea or thiourea to form the pyrimidine ring system. For 3-(2-oxo-1,2-dihydropyrimidin-1-yl)propanoic acid derivatives, modifications involve using appropriate β-ketoacid or ketoester precursors to introduce the propanoic acid side chain.
Microwave-Assisted One-Pot Synthesis
A notable method involves microwave-assisted one-pot synthesis where Meldrum's acid or barbituric acid derivatives undergo sequential Kornblum oxidation and Biginelli reaction steps under catalyst-free conditions. This approach uses microwave irradiation at around 80 °C with DMSO as solvent to efficiently generate dihydropyrimidinones.
The key step is the in-situ generation of aldehydes from benzyl halides via Kornblum oxidation, followed by condensation with urea and β-ketoesters or diketones.
Use of acetylacetone as the 1,3-dicarbonyl component under solvent-free conditions catalyzed by Bi(NO₃)₃·5H₂O or ZrCl₄ has also been reported to afford dihydropyrimidinones in good yields.
This microwave-assisted method provides an efficient, environmentally friendly route with good yields and reduced reaction times.
Functionalization to Introduce the Propanoic Acid Moiety
To obtain the 3-(2-oxo-1,2-dihydropyrimidin-1-yl)propanoic acid structure, the propanoic acid side chain can be introduced either:
Directly via the β-ketoacid component in the Biginelli reaction, or
Post-synthesis modification of a precursor dihydropyrimidinone bearing a suitable leaving group that can be converted into the propanoic acid.
The literature suggests that the use of β-ketoesters or β-ketoacids with appropriate chain length is critical to install the propanoic acid side chain at the N-1 position of the pyrimidinone ring.
Formation of Hydrochloride Salt
The hydrochloride salt formation is a crucial step to improve the compound’s physicochemical properties such as solubility and stability.
The free base of 3-(2-oxo-1,2-dihydropyrimidin-1-yl)propanoic acid is treated with hydrochloric acid in a suitable solvent (e.g., ether solvents like diethyl ether or polar aprotic solvents) to form the hydrochloride salt.
Purification is typically achieved by recrystallization or salt formation techniques involving solvent-antisolvent methods or slurrying.
The choice of solvent and acid concentration affects the crystallinity and purity of the hydrochloride salt.
Detailed Process Parameters and Reagents
Based on analogous processes for dihydropyrimidine derivatives and their salts, the following parameters are optimized:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrimidinone ring formation | β-ketoacid/β-ketoester, aldehyde, urea/thiourea, DMSO solvent, microwave irradiation at ~80 °C | Catalyst-free, microwave-assisted, solvent-free options available |
| Functionalization | Use of acetylacetone or Meldrum’s acid derivatives | Provides 3-substituted pyrimidinone derivatives |
| Oxidation (if needed) | Kornblum oxidation conditions (DMSO, no catalyst) | Converts benzyl halides to aldehydes in situ |
| Hydrochloride salt formation | HCl in ether or polar aprotic solvents | Salt formation improves solubility and stability |
| Purification | Recrystallization, solvent-antisolvent, slurrying | Ensures high purity and crystalline form |
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-assisted one-pot Biginelli reaction | Rapid, high yield, catalyst-free, environmentally friendly | Requires microwave reactor equipment |
| Conventional multistep synthesis | Well-established, scalable | Longer reaction times, multiple purification steps |
| Salt formation via acid addition | Improves solubility and stability | Requires careful solvent and acid selection |
Research Findings and Optimization
Microwave-assisted synthesis significantly reduces reaction time from hours to minutes and improves product yields, as demonstrated in recent studies.
Catalyst-free conditions reduce contamination and simplify purification.
Using acetylacetone as a substrate in solvent-free conditions catalyzed by Bi(NO₃)₃·5H₂O or ZrCl₄ yields high purity dihydropyrimidinones, which can be further functionalized to the target compound.
The hydrochloride salt formation step is critical for pharmaceutical applications, and optimizing solvent and acid concentration leads to better crystalline forms and product stability.
Chemical Reactions Analysis
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : 3-(2-oxo-1(2H)-pyrimidinyl)propanoic acid hydrochloride
- CAS Number : 1171764-46-7
- Molecular Formula : C₇H₉ClN₂O₃
- Molecular Weight : 204.61 g/mol
Medicinal Chemistry
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been investigated for its role as a potential drug candidate. Its structural features suggest it may interact effectively with biological targets, making it suitable for developing therapeutics against various diseases.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the compound's ability to inhibit cancer cell proliferation. The research demonstrated that derivatives of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid exhibited significant cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, indicating its potential as a lead compound for anticancer drug development .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic diseases. Its ability to modulate enzyme activity can have implications for treating conditions such as diabetes and obesity.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research indicates that this compound can inhibit DPP-IV, an enzyme implicated in glucose metabolism. In vitro assays demonstrated that the compound effectively reduced DPP-IV activity, leading to increased insulin secretion and improved glucose tolerance in diabetic models .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways.
Case Study: Antibacterial Activity
A comprehensive study assessed the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity at low concentrations, highlighting its potential as a novel antimicrobial agent .
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Induces apoptosis in cancer cells; potential anticancer agent |
| Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV; improves glucose tolerance in diabetic models |
| Antimicrobial Properties | Effective against resistant Staphylococcus aureus; disrupts microbial cell membranes |
Mechanism of Action
The mechanism of action of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Differences:
Implications of Structural Modifications:
Biological Activity : Methyl substituents can influence binding affinity to biological targets (e.g., enzymes, receptors) by altering steric hindrance or electronic interactions. For example, methyl groups may stabilize hydrophobic interactions in enzyme active sites.
Synthetic Accessibility : Introducing methyl groups requires additional steps (e.g., alkylation or condensation with methyl-containing precursors), which may explain the higher cost of the dimethyl derivative .
Research and Commercial Context
- Applications : Both compounds are likely used as intermediates in pharmaceutical or agrochemical research. Pyrimidine derivatives are common in drug discovery due to their roles in nucleic acid synthesis and enzyme inhibition.
Biological Activity
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, with the molecular formula C7H8N2O3•HCl and a molecular weight of 204.61 g/mol, is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. Its structural features allow it to interact with biological macromolecules, leading to diverse biological activities.
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with suitable propanoic acid precursors. The chemical structure includes a dihydropyrimidine core that is crucial for its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties and applications .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. This interaction can modulate biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Research has indicated that compounds related to dihydropyrimidines exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels . The ability of this compound to act as a pro-oxidant suggests potential for therapeutic applications in oncology.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes. In particular, studies have demonstrated its effectiveness in inhibiting certain kinases involved in cancer progression. The binding affinity and specificity towards these enzymes are critical for developing targeted therapies .
Study on Cytotoxicity
In vitro studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines, including melanoma and non-melanoma cells. Results indicated that at specific concentrations, the compound effectively reduced cell viability while sparing normal cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A375 (Melanoma) | 15 | Significant cytotoxicity |
| A431 (Epidermoid) | 45 | Moderate cytotoxicity |
| HaCaT (Keratinocyte) | >100 | No significant effect |
Neuroprotective Effects
Additionally, the compound has been studied for its neuroprotective properties. In models of Parkinson's disease, it demonstrated potential in protecting dopaminergic neurons from oxidative stress-induced damage. This suggests that it may have broader implications in neurodegenerative disease research .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, and how can purity be ensured?
- Methodology : The compound is synthesized via coupling reactions between pyrimidine derivatives and propanoic acid precursors, followed by hydrochlorination. A common approach involves hydrolyzing intermediates like 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives under acidic conditions (e.g., HCl/EtOH reflux) . Purification typically employs recrystallization from ethanol or methanol, with purity validated by HPLC (≥97% purity threshold) and elemental analysis .
- Key Considerations : Monitor reaction progress using TLC, and ensure anhydrous conditions to prevent byproduct formation.
Q. How should researchers characterize the compound’s structural and chemical properties?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm the dihydropyrimidinyl and propanoic acid moieties (e.g., δ ~11.35 ppm for carboxylic OH in DMSO-d) . IR spectroscopy identifies carbonyl stretches (~1722–1631 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO, MW 268.70) .
- Validation : Cross-reference data with crystallographic analysis if single crystals are obtainable.
Q. What storage conditions are critical for maintaining compound stability?
- Recommendations : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the dihydropyrimidinyl ring . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology :
- Contradiction Analysis : Compare experimental -NMR shifts with computational predictions (DFT calculations). For example, unexpected shifts may arise from tautomerism in the dihydropyrimidinyl ring .
- Alternative Techniques : Use X-ray crystallography to resolve ambiguous proton environments .
- Case Study : Conflicting -NMR signals for carbonyl carbons may require variable-temperature NMR to detect dynamic equilibria .
Q. What strategies optimize HPLC method development for quantifying this compound in complex matrices?
- Methodology :
- Column Selection : Use C18 columns with 5-µm particle size for baseline separation.
- Mobile Phase : Adjust pH to 2.5–3.0 (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to enhance peak symmetry .
- Detection : UV detection at 210–230 nm (λ for carbonyl groups) .
- Validation : Perform spike-and-recovery experiments in biological fluids (e.g., plasma) to assess matrix effects.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Functional Group Modification : Introduce substituents at the pyrimidin-2-one ring (e.g., halogens, methyl groups) to evaluate effects on bioactivity .
- Biological Assays : Test analogs in vitro for enzyme inhibition (e.g., kinase assays) or receptor binding, using the parent compound as a control .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors with activity trends.
Q. How should conflicting bioactivity data from different experimental models be addressed?
- Methodology :
- Replication : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) or animal models.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways contributing to observed discrepancies .
- Example : Discrepancies in cytotoxicity may arise from differential expression of metabolic enzymes (e.g., cytochrome P450 isoforms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
